molecular formula C7H6N2 B1209526 4-AZAINDOLE CAS No. 272-49-1

4-AZAINDOLE

カタログ番号: B1209526
CAS番号: 272-49-1
分子量: 118.14 g/mol
InChIキー: XWIYUCRMWCHYJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Azaindole is a heterocyclic compound that combines a pyridine and a pyrrole ring through a fused carbon-carbon bond. This structure makes it an excellent bioisostere of the indole or purine systems. The compound is rare in nature but has significant biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery programs .

準備方法

Synthetic Routes and Reaction Conditions: Several synthetic methods have been developed for the preparation of 4-azaindole. One common approach involves the use of pyridine and pyrrole building blocks. For instance, a scalable synthesis of 7-methyl-4-azaindole involves using a bromine atom as a placeholder for one of the carbon atoms of the pyridine ring throughout the reaction sequence. This bromine atom is removed only upon the final reductive cyclization leading to the azaindole ring .

Industrial Production Methods: Industrial production methods often involve catalytic hydrogenation and other optimized synthetic strategies. For example, the preparation of 4-substituted-7-azaindole involves using 7-azaindole as a raw material and hydrogen peroxide as an oxidizing agent. The process includes the synthesis of 4-halogenated-7-azaindole by adding acetonitrile and phosphorus oxyhalides, using diisopropyl ethyl amine as a catalyst .

化学反応の分析

Types of Reactions: 4-Azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution. Metal-catalyzed cross-coupling reactions are particularly significant for the synthesis and functionalization of azaindoles. These reactions include the Sonogashira, Heck, and Suzuki cross-couplings .

Common Reagents and Conditions: Common reagents used in these reactions include palladium or copper catalysts, acetic acid, and various halogenating agents. For example, the Suzuki-Miyaura coupling involves (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization .

Major Products: The major products formed from these reactions are diversely substituted azaindoles, which are valuable intermediates and drug candidates .

科学的研究の応用

Anticancer Activity

4-Azaindole derivatives have shown promising results as anti-cancer agents. Several studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through different mechanisms.

  • Aurora Kinase Inhibition : Compounds such as PF-06764427, a 1,3-disubstituted this compound, exhibit selective inhibition of Aurora A kinase, demonstrating significant anti-proliferative effects against human cancer cell lines .
  • Poly(ADP-ribose) Polymerase Inhibition : The derivative ST7710AA1 has shown anti-tumor activity against breast cancer models by inhibiting poly(ADP-ribose) polymerase protein-1, which is crucial for DNA repair and programmed cell death .

Antitubercular Activity

4-Azaindoles have emerged as potential candidates for tuberculosis treatment. Specifically, the 1,this compound series has demonstrated potent activity against Mycobacterium tuberculosis.

  • Mechanism of Action : These compounds act through non-covalent inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the bacterial cell wall synthesis .
  • Lead Optimization : Research has highlighted a specific compound within this series that shows efficacy in mouse and rat models of chronic tuberculosis, with favorable pharmacokinetic properties and minimal safety risks .

Neuroprotective Properties

Recent studies have indicated that certain this compound derivatives possess neuroprotective effects, making them candidates for treating neurodegenerative diseases.

  • HIV-associated Neurocognitive Disorders : The compound URMC-099 has been reported to exhibit neuroprotective and anti-neuroinflammatory properties in vitro and in vivo models associated with HIV-1 .
  • Mechanisms : This compound functions by inhibiting mixed lineage kinase 3 and leucine-rich repeat kinase 2, both of which are implicated in neuroinflammation .

Anti-inflammatory Effects

4-Azaindoles also demonstrate anti-inflammatory properties, which can be beneficial in treating various inflammatory conditions.

  • Inhibition of Airway Inflammation : One derivative has shown effectiveness in reducing airway cell infiltration in models of allergic inflammation by inhibiting calcium channels involved in inflammatory responses .

Antiviral Activity

The antiviral potential of 4-azaindoles is notable, particularly against RNA viruses.

  • Dengue and Ebola Viruses : Certain derivatives have been found to inhibit viral replication through the modulation of key cellular pathways involved in viral entry and replication .

Applications in Drug Design

The azaindole framework is increasingly recognized for its utility in drug design due to its ability to modulate biological processes effectively.

Property Description
Structural Diversity Azaindoles can be modified to enhance potency and selectivity for various targets.
Biological Modulation They serve as privileged structures that can influence multiple biological pathways.
Commercial Availability Increased availability has facilitated research and development efforts.

Case Studies

Several case studies illustrate the applications of this compound derivatives:

  • Cancer Treatment : A study demonstrated that a specific 7-azaindole derivative showed significant anti-proliferative activity against glioblastoma cells with nanomolar potency by targeting DYRK1B and DYRK2 kinases .
  • Tuberculosis Drug Development : The optimization process for a lead candidate from the 1,this compound series showed improved solubility and efficacy in chronic tuberculosis models, highlighting its potential as a novel therapeutic agent .
  • Neuroprotection Research : URMC-099's efficacy in reducing neuroinflammation in animal models presents a promising avenue for treating HIV-associated cognitive disorders .

作用機序

The mechanism of action of 4-azaindole involves its interaction with specific molecular targets and pathways. For instance, azaindole derivatives act as kinase inhibitors by binding to the active site of protein kinases, thereby inhibiting their activity. This interaction is often studied using X-ray crystallography to gain structural insights for the design of more potent and selective inhibitors .

類似化合物との比較

4-Azaindole is unique due to its fused pyridine and pyrrole ring structure, which makes it an excellent bioisostere of the indole or purine systems. Similar compounds include other azaindole positional isomers, such as 5-azaindole, 6-azaindole, and 7-azaindole. These compounds differ by the position of the nitrogen atom in the pyridine ring, which can significantly influence their biological properties .

生物活性

4-Azaindole is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound is structurally related to indole, where one carbon atom is replaced by a nitrogen atom. This modification imparts unique chemical properties that enhance its interaction with biological targets. The compound can be further modified to create derivatives with improved efficacy and selectivity.

This compound and its derivatives exhibit various mechanisms of action, primarily through inhibition of specific kinases and receptors involved in critical cellular pathways:

  • Kinase Inhibition : Several studies have demonstrated that this compound derivatives can inhibit various kinases, including TGFβ receptor kinase and Aurora A kinase. For instance, a series of this compound TGFβ receptor inhibitors showed excellent selectivity for TGFβ receptor 1 kinase, indicating potential applications in immuno-oncology .
  • Antiproliferative Effects : Compounds such as PF-06764427, a 1,3-disubstituted this compound, have shown promising anti-proliferative activity against human cancer cell lines by selectively inhibiting Aurora A kinase .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Target Activity Reference
This compoundTGFβRISelective inhibition
PF-06764427Aurora A kinaseAnti-proliferative against cancer cells
This compound-2-piperidineTrypanosoma cruziModerate activity against Chagas disease
GNF2133DYRK1APromotes β-cell proliferation
ST7710AA1PARP-1Antitumor activity in breast cancer

Case Studies

  • Immuno-oncology Applications : Research has identified a novel series of this compound derivatives as potent inhibitors of TGFβ receptor kinase. These compounds have demonstrated significant potential in modulating immune responses, making them candidates for cancer therapy .
  • Chagas Disease Treatment : A study focused on the structure-activity relationship of a this compound-2-piperidine derivative revealed moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease. Despite extensive medicinal chemistry efforts, no sufficiently potent compound was identified for further development .
  • Anticancer Activity : The compound ST7710AA1 was shown to exert anti-tumor effects in MX1 human breast cancer models through the inhibition of PARP-1, which is crucial for DNA repair mechanisms . This highlights the potential of this compound derivatives in targeting cancer cell survival pathways.

特性

IUPAC Name

1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYUCRMWCHYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181666
Record name 1H-Pyrrolo(3,2-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-49-1
Record name 1H-Pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo(3,2-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(3,2-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2,2,2-trifluoro-N-(2-trimethylsilanylethynylpyridin-3-yl)acetamide (1.0 eq) and sodium ethoxide (5 eq.) in ethanol is heated at reflux temperature for 10 h, cooled and concentrated in vacuo. The resultant residue is purified by preparative reverse phase HPLC to give the title 4-azaindole.
Name
2,2,2-trifluoro-N-(2-trimethylsilanylethynylpyridin-3-yl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (2-trimethylsilanylethynylpyridin-3-yl)carbamic acid tert-butyl ester (500 mg, 1.72 mmol) in 5 mL of THF was treated with TBAF (1 M in THF, 10.3 mL) at room temperature. The mixture was heated at reflux for 8 hours, cooled to room temperature, diluted with 100 mL of diethyl ether, and quenched with 100 mL of water. The aqueous layer was extracted with three 50 mL portions of diethyl ether, and the combined organic layers were washed with 500 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Chromatography on SiO2 (100% CH2Cl2 to 10% MeOH in CH2Cl2, gradient) gave 160 mg of the title product as tan solid (79% yield).
Name
(2-trimethylsilanylethynylpyridin-3-yl)carbamic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
79%

Synthesis routes and methods III

Procedure details

To a 25 mL microwave vial was added 2-bromo-5H-pyrrolo[2,3-b]pyrazine (0.5 g, 2.52 mmol), 2-fluoropyridin-3-ylboronic acid (600 mg, 4.26 mmol) and sodium carbonate (803 mg, 7.57 mmol) in dioxane (10.0 ml), water (5.00 ml), and EtOH (2.5 ml). The reaction mixture was bubbled through with argon for 10 mins. Pd(PPh3)4 (292 mg, 0.252 mmol). The reaction was bubbled through with argon for 5 mins. The vial was capped and heated in the microwave at 140° C. for 15 min. The reaction mixture was diluted with EtOAc and water. The combined organics were separated, dried (MgSO4), filtered and concentrated. The crude residue dissolved in DCM and treated with silica. The solvent was evaporated and the crude absorbed in silica was purified by SiO2 chromatography eluting with EtOAc/hexane gradient (0% to 60%) to afford 410 mg (76%) of pyrrolopyridine as a light yellow solid. MS m/z (ES): 215 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
803 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
292 mg
Type
catalyst
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-AZAINDOLE
Reactant of Route 2
4-AZAINDOLE
Reactant of Route 3
4-AZAINDOLE
Reactant of Route 4
4-AZAINDOLE
Reactant of Route 5
4-AZAINDOLE
Reactant of Route 6
Reactant of Route 6
4-AZAINDOLE
Customer
Q & A

Q1: What is the molecular formula and weight of pyrrolopyridine?

A1: The molecular formula of pyrrolopyridine is C7H6N2, and its molecular weight is 118.14 g/mol.

Q2: Are there any convenient and reliable synthetic routes for pyrrolopyridines?

A2: Yes, several improved synthetic routes exist for various pyrrolopyridine isomers, including 4-, 5-, 6-, and 7-azaindole, as well as derivatives like 7-methyl-4-azaindole and 7-amino-4-azaindole. These methods utilize modifications to existing procedures or novel strategies, resulting in improved yields. []

Q3: Can you provide an example of a specific and practical synthesis method for a pyrrolopyridine derivative?

A3: A practical method for synthesizing 3-acetyl-4-azaindole starts with 2-methyl-3-nitropyridine. It involves condensation with DMF-DMA, followed by hydrogenation and ring-closure reactions using a Pd/C catalyst to yield 4-azaindole. Finally, Friedel-Crafts reaction with this compound produces 3-acetyl-4-azaindole. This method is advantageous due to its mild conditions, readily available starting materials, cost-effectiveness, high yield, and convenient operation. []

Q4: What is a "Münchnone," and how is it used in the synthesis of pyrrolopyridines?

A4: A Münchnone is a particular type of mesoionic heterocycle. In the context of pyrrolopyridine synthesis, a carbohydrate-derived Münchnone can react with electrophilic alkynes to yield pyrrolopyridines (also known as indolizines). []

Q5: Can C-H arylation be used in the synthesis of pyrrolopyridines?

A5: Yes, palladium-catalyzed C-H functionalization has been successfully employed to link pyrrole and imidazole fragments, enabling the synthesis of complex pyrrolopyridine-based JAK2 inhibitors like BMS-911543. This approach significantly shortens the synthetic route and improves efficiency. []

Q6: What are some key reactions associated with hydrogenated pyrrolopyridines?

A6: Research over the past two decades has focused on the synthesis and reactivity of hydrogenated pyrrolopyridines, particularly tetrahydrogenated derivatives like tetrahydropyrrolo[3,2-c]pyridines. These compounds exhibit reactivity at both the pyrrole and tetrahydropyridine rings, enabling various chemical transformations. []

Q7: Can you elaborate on the reactivity of 5-methoxy-2-vinyl-4-azaindoles?

A7: Studies show that 5-methoxy-2-vinyl-4-azaindoles are less reactive with dienophiles compared to 2-vinylindoles. For instance, reactions with N-phenylmaleimide require harsh conditions to yield cycloadducts. Furthermore, reactions with highly reactive dienophiles often result in polymerization. []

Q8: What are some notable biological activities of pyrrolopyridine derivatives?

A8: Pyrrolopyridines exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery:

  • Anticancer agents: Many pyrrolopyridine derivatives display potent anticancer activity. [, ]
  • Kinase inhibitors: Their structural similarity to the purine ring of ATP allows pyrrolopyridines to function as kinase inhibitors, targeting various kinases involved in cancer and other diseases. []
  • Anti-inflammatory agents: Certain pyrrolopyridines can inhibit the production of inflammatory cytokines, making them potentially useful for treating inflammatory disorders. []
  • Antiviral activity: Pyrrolopyridine derivatives have demonstrated antiviral activity, particularly against HIV-1. [, ]
  • Dopamine D4 receptor ligands: Derivatives like [4-(4-iodophenyl)piperazin-1-yl]methyl-1H-pyrrolopyridine (L-750667) show high affinity for the dopamine D4 receptor, making them potential candidates for imaging agents. []
  • GluN2B-selective negative allosteric modulators: Certain 1H-pyrrolo[3,2-b]pyridine derivatives act as selective negative allosteric modulators of the GluN2B receptor, suggesting potential applications in neurological disorders. []

Q9: Can you provide an example of a successful pyrrolopyridine-based drug on the market?

A9: Vemurafenib, a pyrrolopyridine derivative, is currently used for the treatment of melanoma. It acts as a kinase inhibitor, specifically targeting BRAF V600E mutant kinase. []

Q10: How do pyrrolopyridine-based HIV-1 integrase inhibitors work?

A11: Pyrrolopyridine derivatives can act as allosteric HIV-1 integrase inhibitors (ALLINIs) by targeting the host LEDGF/p75 protein binding pocket on the integrase dimer. This interaction disrupts the integrase-viral RNA interaction during viral maturation, inhibiting proper localization of HIV-1 RNA genomes in viral particles. []

Q11: How do structural modifications of pyrrolopyridines influence their biological activity?

A12: SAR studies are crucial for optimizing the biological activity of pyrrolopyridines. Modifications at various positions of the scaffold influence potency, selectivity, and pharmacokinetic properties. For instance, in a series of 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, the introduction of a 4-(2-aminoethyl)amino group resulted in a significant 24.7-fold increase in JAK1/JAK2 selectivity compared to the parent compound. [] Similarly, in a study of 2,3-bis(het)aryl-4-azaindole derivatives, specific substitutions led to selective inhibition of RAF-1 and DYRK1A kinases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。